molecular formula C9H7ClN2O3 B120268 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one CAS No. 147778-05-0

7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B120268
M. Wt: 226.61 g/mol
InChI Key: JXGOSNKBNBJAGV-UHFFFAOYSA-N
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Description

7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly used in the development of drugs, as well as in the study of biochemical and physiological effects. In

Mechanism Of Action

The mechanism of action of 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are essential for the survival of cancer cells and microorganisms. It may also work by disrupting the function of proteins that are involved in the progression of neurodegenerative diseases.

Biochemical And Physiological Effects

Studies have shown that 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one has a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and suppress the activity of enzymes that are involved in the progression of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one in lab experiments is its versatility. This compound can be used in a variety of assays to study its effects on different cell types and microorganisms. However, one of the limitations of using this compound is its toxicity. It can be harmful to both humans and animals if not handled properly.

Future Directions

There are several future directions for research on 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one. One area of interest is the development of new drugs that are based on this compound. Researchers are also interested in studying its effects on different types of cancer and microorganisms. Additionally, there is ongoing research on the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new drugs and treatments for a variety of diseases.

Synthesis Methods

The synthesis of 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one involves the reaction of 3-chloroaniline with 2,3-dichloro-1,4-naphthoquinone in the presence of sodium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol, and the resulting product is then purified through recrystallization.

Scientific Research Applications

7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one has been extensively studied for its potential applications in drug development. This compound has been shown to have antitumor, antimicrobial, and antimalarial properties. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

7-chloro-3-nitro-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O3/c10-6-2-1-5-3-8(12(14)15)9(13)11-7(5)4-6/h1-2,4,8H,3H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXGOSNKBNBJAGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C1C=CC(=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50436916
Record name 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one

CAS RN

147778-05-0
Record name 7-Chloro-3-nitro-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50436916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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